4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
CAS No.: 354130-16-8
Cat. No.: VC21499837
Molecular Formula: C16H13N3S2
Molecular Weight: 311.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354130-16-8 |
|---|---|
| Molecular Formula | C16H13N3S2 |
| Molecular Weight | 311.4g/mol |
| IUPAC Name | 4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3 |
| Standard InChI Key | ZOTUNJHUGJWGCG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C |
| Canonical SMILES | CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C |
Introduction
Synthesis and Preparation
The synthesis of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine would likely involve a multi-step process, starting with the preparation of the thieno[2,3-d]pyrimidine core and then introducing the indole moiety through a sulfur linkage. This could involve nucleophilic substitution reactions or cross-coupling methods, depending on the specific starting materials and conditions.
Biological Activities
While specific biological data for 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is lacking, related compounds have shown promising activities:
-
Anticancer Activity: Compounds with similar structures, such as those containing indole or thienopyrimidine moieties, have demonstrated anticancer properties. For example, 5-(1H-indol-6-yl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amines have shown promising anticancer activity.
-
Anti-inflammatory and Analgesic Activities: Thienopyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications .
Research Findings and Data
Given the lack of specific data on 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine, we can look at related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume